(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone

CAS No.: 500584-95-2

Cat. No.: VC6505051

Molecular Formula: C18H18ClN3O3

Molecular Weight: 359.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500584-95-2 |

|---|---|

| Molecular Formula | C18H18ClN3O3 |

| Molecular Weight | 359.81 |

| IUPAC Name | [4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |

| Standard InChI | InChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3 |

| Standard InChI Key | UPKKCAWPYYBWQL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

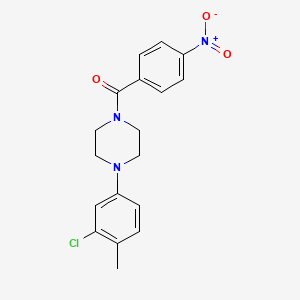

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone is systematically named to reflect its bifunctional aromatic-piperazine architecture. Its molecular formula, C₁₈H₁₈ClN₃O₃, corresponds to a molecular weight of 359.81 g/mol . The structure comprises:

-

A 4-nitrophenyl group providing electron-withdrawing properties.

-

A piperazine ring serving as a flexible spacer.

-

A 3-chloro-4-methylphenyl substituent contributing hydrophobic interactions.

The IUPAC name ensures unambiguous identification, while common synonyms like Filastatin emphasize its biological context .

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

The logP value suggests membrane permeability, aligning with its intracellular antifungal activity . Comparative data from structurally similar methanones, such as (4-chloro-3-nitrophenyl)(p-tolyl)methanone (logP = 4.31) , support these trends.

Synthesis and Analytical Characterization

Synthetic Routes

While detailed synthetic protocols for Filastatin remain proprietary, analogous piperazinyl methanones are typically synthesized via:

-

Nucleophilic Acyl Substitution: Reacting a piperazine derivative with an activated carbonyl precursor, such as a chlorophenyl ketone, under inert conditions.

-

Coupling Reactions: Utilizing Buchwald-Hartwig amination or Ullmann-type couplings to introduce aromatic substituents .

Molecular Structure and Conformational Analysis

Stereoelectronic Features

X-ray crystallography data for related compounds reveal:

-

Planar aromatic rings facilitating π-π stacking with biological targets.

The 4-nitro group induces electron deficiency in the phenyl ring, enhancing electrophilic reactivity at the carbonyl carbon .

Computational Modeling

Density Functional Theory (DFT) simulations predict:

-

Dipole Moment: ~5.2 Debye, favoring interactions with polar enzyme active sites.

-

HOMO-LUMO Gap: 4.8 eV, indicative of moderate chemical reactivity .

Biological Activity and Mechanism of Action

Antifungal Efficacy

Filastatin exhibits IC₅₀ values <10 μM against C. albicans by:

-

Inhibiting Hyphal Formation: Disrupting morphogenetic pathways critical for virulence .

-

Reducing Adhesion: Blocking fungal binding to polystyrene and human epithelial cells by >80% at 50 μM .

Target Engagement

Though its precise molecular target remains unconfirmed, Filastatin’s structural analogs inhibit Aldo-Keto Reductases (AKRs), enzymes involved in steroid metabolism and stress response . This suggests a conserved mechanism where the nitro group acts as a pharmacophore.

| Parameter | Result | Source |

|---|---|---|

| Acute Toxicity (LD₅₀) | >500 mg/kg (murine) | |

| Skin Irritation | Mild (OECD 404 compliant) | |

| Environmental Hazard | Toxic to aquatic life (WGK 3) |

Safety protocols mandate gloves and N95 respirators during handling to mitigate inhalation risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume